14-Fluoro-6-thiaheptadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Fluoro-6-thiaheptadecanoic acid (FTHA) is a fluorinated fatty acid that has been utilized in various scientific research applications due to its unique properties. FTHA is a synthetic compound that is commonly used as a tracer for studying lipid metabolism in living organisms.
Mechanism of Action
14-Fluoro-6-thiaheptadecanoic acid is taken up by cells and metabolized in a similar manner as endogenous fatty acids. It is transported into the mitochondria, where it undergoes beta-oxidation to produce ATP. The fluorine atom in this compound allows for its detection by various imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological processes in living organisms. It is metabolized in a similar manner as endogenous fatty acids and does not accumulate in tissues. This compound has been shown to have no significant toxic effects on cells or tissues.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 14-Fluoro-6-thiaheptadecanoic acid as a tracer is its ability to be detected by various imaging techniques. This allows for non-invasive imaging of lipid metabolism in living organisms. This compound is also stable and can be easily synthesized in large quantities. However, one limitation of using this compound is its relatively short half-life, which limits its use in long-term studies.
Future Directions
There are several future directions for the use of 14-Fluoro-6-thiaheptadecanoic acid in scientific research. One direction is the development of new imaging techniques that can detect this compound with higher sensitivity and specificity. Another direction is the use of this compound in studies investigating the effects of different dietary interventions on lipid metabolism in various disease states. Additionally, this compound could be utilized in studies investigating the role of lipid metabolism in aging and age-related diseases.
Synthesis Methods
The synthesis of 14-Fluoro-6-thiaheptadecanoic acid involves the reaction of 14-bromoheptadecanoic acid with potassium thioacetate in the presence of tetrabutylammonium fluoride. This reaction results in the formation of this compound, which can be purified by column chromatography. The purity of this compound can be confirmed by gas chromatography and mass spectrometry.
Scientific Research Applications
14-Fluoro-6-thiaheptadecanoic acid has been widely used as a tracer for studying lipid metabolism in various living organisms, including humans. It has been utilized in studies investigating the metabolism of fatty acids in the liver, heart, and skeletal muscle. This compound has also been used to study the effects of different dietary interventions on lipid metabolism.
properties
IUPAC Name |
5-(8-fluoroundecylsulfanyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31FO2S/c1-2-10-15(17)11-6-4-3-5-8-13-20-14-9-7-12-16(18)19/h15H,2-14H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMTZBLNUCAEPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCSCCCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31FO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930027 |
Source
|
Record name | 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70930027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138225-06-6 |
Source
|
Record name | 14-Fluoro-6-thiaheptadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138225066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(8-Fluoroundecyl)sulfanyl]pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70930027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.